Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound with a fused imidazole and pyridine ring system.
Mechanism of Action
Target of Action
The primary targets of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate are yet to be definitively identified. Imidazopyridine derivatives have been known to interact with various cellular pathways necessary for the proper functioning of cells
Mode of Action
It is known that imidazopyridine derivatives can influence many cellular pathways . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazopyridine derivatives are known to influence various cellular pathways, including those involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism
Result of Action
Imidazopyridine derivatives are known to influence various cellular pathways, which could lead to a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridines, a related class of compounds, can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Cellular Effects
Related compounds have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .
Molecular Mechanism
Related compounds have been shown to activate NF-kappaB through phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of alkylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry as well.
Uniqueness
Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl carboxylate group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLLOJSONKETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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